1,3-Benzenedicarboxylic acid, 5-[(2E)-2-butenyloxy]-, monomethyl ester
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Overview
Description
1,3-Benzenedicarboxylic acid, 5-[(2E)-2-butenyloxy]-, monomethyl ester (C9H8O4) is a chemical compound with a molar mass of approximately 180.16 g/mol . It belongs to the class of aromatic carboxylic acids and esters.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves esterification of 1,3-benzenedicarboxylic acid (also known as isophthalic acid) with methanol. The reaction typically occurs under acidic conditions, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The esterification process yields the monomethyl ester of 1,3-benzenedicarboxylic acid.
Industrial Production:: Industrial production methods may vary, but the esterification process remains the key step. Large-scale production typically employs continuous flow reactors or batch reactors to optimize yield and purity.
Chemical Reactions Analysis
Reactions:: 1,3-Benzenedicarboxylic acid, 5-[(2E)-2-butenyloxy]-, monomethyl ester can undergo various reactions:
Ester Hydrolysis: The compound can be hydrolyzed back to 1,3-benzenedicarboxylic acid and methanol.
Esterification: It can react with other alcohols to form different esters.
Substitution Reactions: The ester group can be substituted with other functional groups.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.
- Acid catalysts (e.g., sulfuric acid)
- Alcohols (for esterification)
- Base (for hydrolysis)
Major Products:: The primary product is the monomethyl ester of 1,3-benzenedicarboxylic acid.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, 5-[(2E)-2-butenyloxy]-, monomethyl ester finds applications in:
Polymer Chemistry: As a monomer for synthesizing polyesters and copolymers.
Plasticizers: Used to improve flexibility and durability in plastics.
Pharmaceuticals: As a building block for drug molecules.
Coatings and Adhesives: Enhances properties of coatings and adhesives.
Mechanism of Action
The exact mechanism of action depends on its specific application. For example:
- In polymer chemistry, it participates in esterification reactions to form long-chain polymers.
- As a plasticizer, it improves the flexibility of polymer materials.
Comparison with Similar Compounds
1,3-Benzenedicarboxylic acid derivatives, such as dimethyl esters, are structurally related. the specific combination of the 5-[(2E)-2-butenyloxy]- group makes this compound unique.
Properties
Molecular Formula |
C13H13O5- |
---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
3-[(E)-but-2-enoxy]-5-methoxycarbonylbenzoate |
InChI |
InChI=1S/C13H14O5/c1-3-4-5-18-11-7-9(12(14)15)6-10(8-11)13(16)17-2/h3-4,6-8H,5H2,1-2H3,(H,14,15)/p-1/b4-3+ |
InChI Key |
XFCYEOGFGHWBEL-ONEGZZNKSA-M |
Isomeric SMILES |
C/C=C/COC1=CC(=CC(=C1)C(=O)OC)C(=O)[O-] |
Canonical SMILES |
CC=CCOC1=CC(=CC(=C1)C(=O)OC)C(=O)[O-] |
Origin of Product |
United States |
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